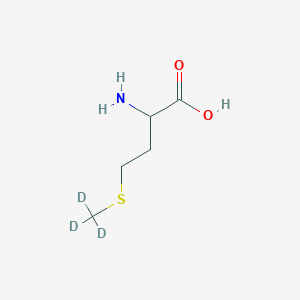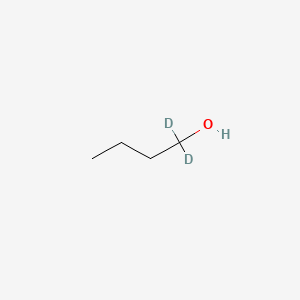
L-Leucine-2-D1
Overview
Description
L-Leucine-2-D1 is a deuterium-labeled form of L-Leucine, an essential branched-chain amino acid. Deuterium is a stable isotope of hydrogen, and its incorporation into L-Leucine results in this compound. This compound is primarily used in scientific research to study metabolic pathways and protein synthesis due to its unique labeling, which allows for precise tracking in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Leucine-2-D1 typically involves the incorporation of deuterium into the L-Leucine molecule. One common method is the catalytic hydrogenation of L-Leucine in the presence of deuterium gas. This process replaces the hydrogen atoms in the molecule with deuterium atoms, resulting in this compound .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and deuterium gas to achieve efficient hydrogenation. The purity and yield of the product are critical factors, and advanced purification techniques such as high-performance liquid chromatography are employed to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions: L-Leucine-2-D1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce keto acids.
Reduction: The compound can be reduced to form different amino alcohols.
Substitution: this compound can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products:
Oxidation: Produces keto acids.
Reduction: Forms amino alcohols.
Substitution: Results in various substituted amino acids.
Scientific Research Applications
L-Leucine-2-D1 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways of amino acid metabolism.
Biology: Helps in studying protein synthesis and degradation.
Medicine: Investigated for its potential therapeutic effects in conditions like diabetes and obesity due to its role in regulating the mammalian target of rapamycin (mTOR) signaling pathway.
Industry: Utilized in the production of labeled compounds for research and development
Mechanism of Action
The exact mechanism of action of L-Leucine-2-D1 is not fully understood. it is believed to act by inhibiting the production of proinflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. Additionally, this compound activates the mTOR signaling pathway, which plays a crucial role in protein synthesis and cellular growth .
Comparison with Similar Compounds
L-Leucine-2-D1 is unique due to its deuterium labeling, which allows for precise tracking in metabolic studies. Similar compounds include:
L-Leucine: The non-labeled form of the amino acid.
D-Leucine: The D-isomer of Leucine, which is not biologically active.
L-Isoleucine: Another branched-chain amino acid with similar metabolic functions.
L-Valine: A branched-chain amino acid that also plays a role in protein synthesis.
This compound stands out due to its application in research, providing insights into metabolic pathways and protein synthesis that are not possible with non-labeled compounds.
Properties
IUPAC Name |
(2S)-2-amino-2-deuterio-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i5D | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHFNLRQFUQHCH-VXNMYXNSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@](CC(C)C)(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















